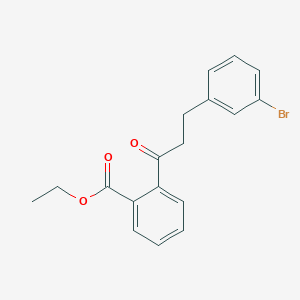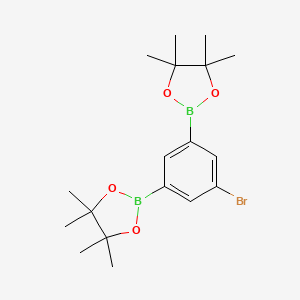
2,2'-(5-Bromo-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Übersicht
Beschreibung
“2,2’-(5-Bromo-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)” is a chemical compound. It is a derivative of 1,3,2-Dioxaborolane .
Synthesis Analysis
The synthesis of similar compounds involves the use of 2-bromobenzene-1,3-diol in THF (Tetrahydrofuran) with 10% K2CO3 (Potassium Carbonate) as an aqueous solution . The resulting solution is cooled to 0 °C with an ice-water bath, and a solution of Tosylchloride (TsCl) in THF is slowly added over 15 min at 0 °C .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For instance, the crystal structure of 2-bromo-1,3-phenylene bis (4-methylbenzenesulfonate), a related compound, has been reported .Chemical Reactions Analysis
Pinacol boronic esters, which are similar to the compound , are known to undergo protodeboronation in the presence of a palladium catalyst . This reaction is used in the formation of pinacol benzyl boronate .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the crystal structure of 2-bromo-1,3-phenylene bis (4-methylbenzenesulfonate) has been studied .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
This compound is a valuable building block in organic synthesis, particularly in the formation of C-C bonds. It is commonly used in Suzuki-Miyaura cross-coupling reactions , which are pivotal for constructing biaryl compounds that are often found in pharmaceuticals, agrochemicals, and organic materials.
Catalytic Protodeboronation
Researchers have utilized this compound in the catalytic protodeboronation of pinacol boronic esters. This process is significant for the formal anti-Markovnikov hydromethylation of alkenes, a transformation that is valuable for the synthesis of complex organic molecules .
Drug Discovery
In drug discovery, the boronic ester moiety of this compound can be transformed into a broad range of functional groups, which is essential for the development of new pharmaceuticals. Its role in the synthesis of potential drug candidates is crucial, especially in the context of targeted therapy .
Material Science
In the field of material science, this compound has been used to synthesize conjugated polybenzothiadiazoles through Suzuki-Miyaura cross-coupling polycondensation reactions. These materials are of interest for their electronic properties and potential use in organic electronics .
Nanotechnology
The compound serves as a crosslinker in the creation of conjugated microporous polymer (CMP) nanoparticles . These nanoparticles have applications in gas storage, separation technologies, and catalysis due to their high surface area and porosity .
Bioconjugation
Bioconjugation techniques employ this compound for attaching biomolecules to various surfaces or other molecules. This is particularly useful in the development of biosensors and diagnostic tools, where precise molecular recognition is required .
Photoluminescence
In optoelectronics, the compound is involved in the development of organic light-emitting diodes (OLEDs) . Boron-based multi-resonant thermally activated delayed fluorescence (MR-TADF) emitters with this compound have shown high photoluminescence quantum yields and narrowband emission, which are desirable for high-quality display devices .
Chemical Stability Studies
The stability of boronic esters like this compound is a subject of study, particularly their susceptibility to hydrolysis and transesterification. Understanding these properties is vital for the storage and handling of boronic esters in various chemical processes .
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27B2BrO4/c1-15(2)16(3,4)23-19(22-15)12-9-13(11-14(21)10-12)20-24-17(5,6)18(7,8)25-20/h9-11H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTVIDRGECAWAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)B3OC(C(O3)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27B2BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675072 | |
| Record name | 2,2'-(5-Bromo-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(5-Bromo-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
CAS RN |
1150561-62-8 | |
| Record name | 2,2'-(5-Bromo-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



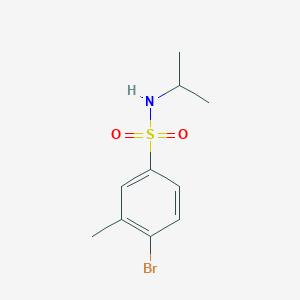

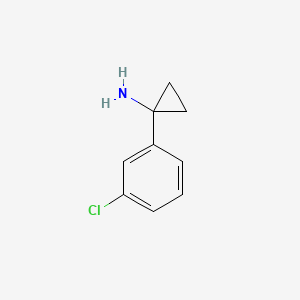
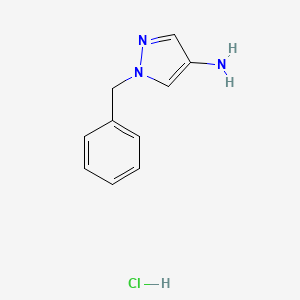
![5-Bromo-1-(phenylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522655.png)
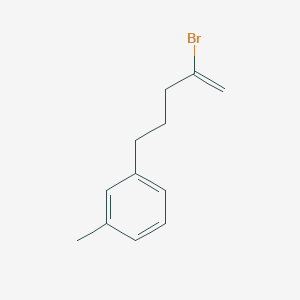
![5-Bromo-4'-methyl-[2,3']bipyridinyl](/img/structure/B1522658.png)
